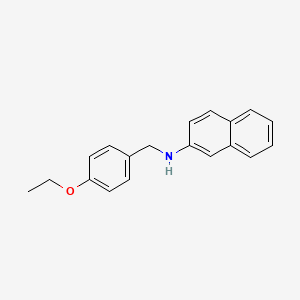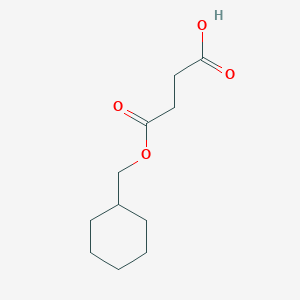![molecular formula C14H10Cl2N2O2S B5881717 N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, also known as DCA, is a small molecule inhibitor that has gained attention for its potential use in cancer treatment. DCA has been shown to inhibit the activity of pyruvate dehydrogenase kinase (PDK), leading to increased pyruvate dehydrogenase (PDH) activity and ultimately, increased oxidative phosphorylation in cancer cells.
Mecanismo De Acción
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide's mechanism of action involves the inhibition of PDK, which is an enzyme that inhibits the activity of PDH. PDH is responsible for converting pyruvate to acetyl-CoA, which is a key step in oxidative phosphorylation. In cancer cells, PDK is overexpressed, leading to decreased PDH activity and a shift towards glycolysis. By inhibiting PDK, this compound can increase PDH activity and shift cancer cells towards oxidative phosphorylation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through multiple mechanisms, including the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. This compound has also been shown to inhibit tumor growth and metastasis in animal models. In addition, this compound has been shown to improve mitochondrial function and decrease oxidative stress in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in lab experiments is its relatively low cost and availability. This compound is also relatively stable and can be stored for extended periods of time. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects at high concentrations, and careful dosing is required to avoid toxicity.
Direcciones Futuras
There are many potential future directions for N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide research. One area of interest is the development of more potent and selective PDK inhibitors. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, there is interest in exploring the use of this compound in other disease models, such as neurodegenerative diseases and metabolic disorders.
Métodos De Síntesis
The synthesis of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves the reaction of 2,4-dichloroaniline with carbon disulfide to form the intermediate 2,4-dichlorophenyl isothiocyanate. This intermediate is then reacted with 2-furylacrylic acid to produce this compound.
Aplicaciones Científicas De Investigación
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been extensively studied for its potential use in cancer treatment. In vitro and in vivo studies have shown that this compound can induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. This compound has also been shown to have potential therapeutic effects in other diseases such as Alzheimer's, Parkinson's, and diabetes.
Propiedades
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2S/c15-9-3-5-12(11(16)8-9)17-14(21)18-13(19)6-4-10-2-1-7-20-10/h1-8H,(H2,17,18,19,21)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARWPBXZEATOHW-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5881642.png)


![N-(3-acetylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5881661.png)
![1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5881666.png)
![N-(3-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5881673.png)


![methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5881689.png)


![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)
